molecular formula C16H15ClN2O5S B2813938 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941987-95-7

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2813938
CAS No.: 941987-95-7
M. Wt: 382.82
InChI Key: OFYSSELNAWMBCW-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide is a chemical compound characterized by the presence of a chlorobenzenesulfonyl group and a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chlorobenzenesulfonyl group can also participate in binding interactions with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSSELNAWMBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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